![molecular formula C11H11N5S B11770566 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine is a heterocyclic compound that features both imidazo[1,2-a]pyrimidine and thiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2,7-dimethylimidazo[1,2-a]pyrimidine, followed by its reaction with thiazole derivatives under specific conditions such as heating in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against multidrug-resistant tuberculosis.
Phenyl ®- (1- (3- (3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate: Known for its inhibitory effects on neutral sphingomyelinase 2.
Uniqueness
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine stands out due to its unique combination of imidazo[1,2-a]pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.
特性
分子式 |
C11H11N5S |
|---|---|
分子量 |
245.31 g/mol |
IUPAC名 |
4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-6-3-4-16-9(7(2)14-11(16)13-6)8-5-17-10(12)15-8/h3-5H,1-2H3,(H2,12,15) |
InChIキー |
XDYPHTJUAIVCDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=C(N2C=C1)C3=CSC(=N3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11770488.png)
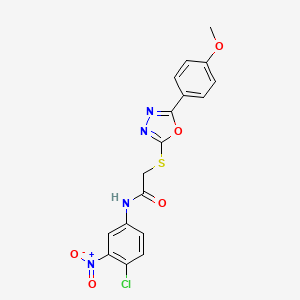
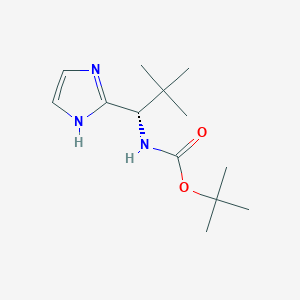
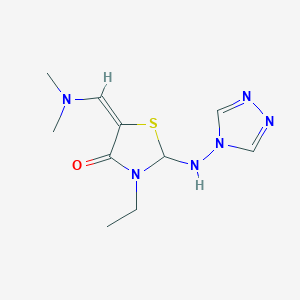
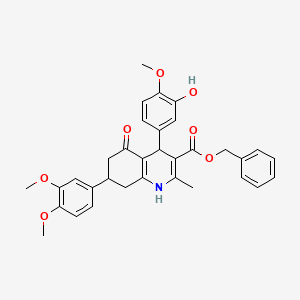

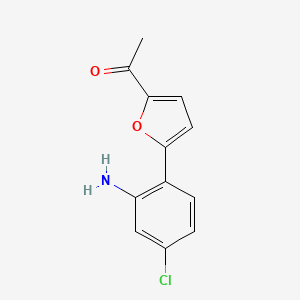
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B11770530.png)
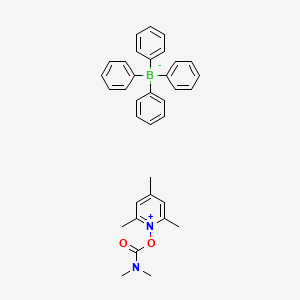
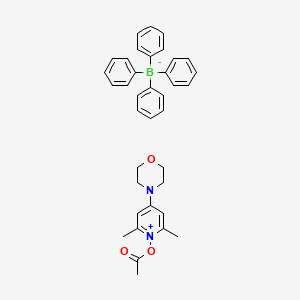
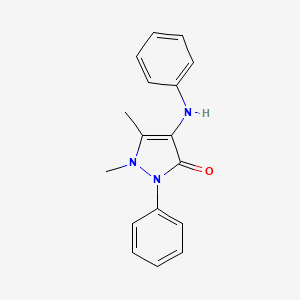

![7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B11770550.png)

